3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene
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Overview
Description
4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex organic compound that features a unique combination of a tetrazole ring and a benzothiolo pyrimidine structure
Mechanism of Action
Target of Action
The primary targets of the compound “4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine” are currently unknown.
Mode of Action
The presence of a phenyltetrazolyl group and a benzothiolopyrimidine moiety in its structure suggests that it might interact with biological targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Tetrazole derivatives have been known to exhibit various biological activities, suggesting that this compound might influence multiple biochemical pathways .
Pharmacokinetics
The sulfanyl group might also influence its distribution and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and the absence of detailed biological studies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, the tetrazole ring can undergo tautomerism depending on the pH, which might influence its interaction with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the tetrazole ring. Common methods for synthesizing tetrazole derivatives include the reaction of triethyl orthoformate with sodium azide, or the use of alcohols and aldehydes . The benzothiolo pyrimidine structure can be synthesized through cyclization reactions involving thiourea and appropriate aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The hydrogen atoms in the benzothiolo pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Material Science: Its unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine : Similar in structure but with an ethyl group instead of a phenyl group .
1-Phenyl-2-(1-phenyltetrazol-5-yl)sulfanylethanone: This compound shares the tetrazole ring but has a different core structure.
Uniqueness
4-(1-Phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is unique due to its combination of a tetrazole ring and a benzothiolo pyrimidine structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(1-phenyltetrazol-5-yl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6S2/c1-2-6-11(7-3-1)23-17(20-21-22-23)25-16-14-12-8-4-5-9-13(12)24-15(14)18-10-19-16/h1-3,6-7,10H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEKPNVATAZQGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=NN=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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